5-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN4O2/c1-25-10-12-27(13-11-25)19(15-24-22(28)20-7-8-21(23)29-20)17-5-6-18-16(14-17)4-3-9-26(18)2/h5-8,14,19H,3-4,9-13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNKENQKBGHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide exhibit significant anticancer properties. The presence of the bromine atom and the thiophene moiety are believed to enhance the biological activity against various cancer cell lines. Studies have shown that derivatives of pyridine can inhibit tumor growth by inducing apoptosis and blocking cell cycle progression in cancer cells .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neuroinflammatory pathways. Research has focused on its ability to influence neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The thiophene group may contribute to these effects by interacting with specific receptors involved in neuroprotection.
Neurobiology
Modulation of Neurotransmission
5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide has been studied for its role in modulating neurotransmission. It is hypothesized that the compound may influence the levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. This modulation could have implications for treating mood disorders and cognitive impairments .
Research Case Studies
Several case studies have highlighted the compound's potential in experimental models of neurodegeneration. For instance, in rodent models, administration of similar compounds has resulted in improved cognitive function and reduced markers of neuroinflammation . These findings suggest a promising avenue for further research into therapeutic applications.
Material Science
Development of Functional Materials
The unique chemical structure of 5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide can be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions positions it as a candidate for creating functional materials used in sensors and catalysis. The thiophene unit enhances electronic properties, making it suitable for applications in organic electronics .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell cycle progression |
| Neurobiology | Neuroprotective Effects | Modulates neurotransmitter systems; reduces oxidative stress |
| Material Science | Development of Functional Materials | Forms stable metal complexes; enhances electronic properties |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Pharmacological and Physicochemical Properties
Bioactivity Profiles
Solubility and Stability
- The target compound’s methylpiperazine improves aqueous solubility compared to ’s thiourea derivative, which may suffer from poor solubility due to the sulfonylphenyl group .
- The pyrimidine-sulfonamide in demonstrates robust crystal packing via N–H···O hydrogen bonds, enhancing stability .
Structure-Activity Relationship (SAR) Insights
- Bromine Position : Bromine at the furan/aromatic ring enhances steric bulk and electronic effects, critical for target engagement (observed in target compound, ) .
- Piperazine vs.
- Core Flexibility : The ethyl linker in the target compound allows conformational flexibility, unlike the rigid pyrimidine core in , which may restrict binding .
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization. For example, N-methyl-N-(3-methoxyphenethyl)acetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 1-methyl-3,4-dihydroquinolin-6-ol, followed by dehydrogenation and demethylation.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | POCl₃, CH₂Cl₂ | 80°C | 65% |
| Dehydrogenation | Pd/C, H₂ | 120°C | 78% |
Functionalization at Position 6
The 6-position amine is introduced via nitration and subsequent reduction. Nitration of 1-methyl-1,2,3,4-tetrahydroquinoline with HNO₃/H₂SO₄ yields the 6-nitro derivative, which is reduced using H₂/Pd-C to the primary amine.
Synthesis of 4-Methylpiperazine-1-Ethylamine
Alkylation of Piperazine
4-Methylpiperazine is reacted with 1,2-dibromoethane in a nucleophilic substitution. The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to avoid over-alkylation.
Optimization Note :
- Use of K₂CO₃ as a base in acetonitrile at 60°C improves regioselectivity (yield: 85%).
- Boc deprotection is achieved with HCl/dioxane.
Assembly of the Ethylenediamine Linker
The ethylenediamine moiety is constructed via a Mannich-type reaction. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with formaldehyde and 4-methylpiperazine-1-ethylamine under acidic conditions to form the secondary amine bridge.
Key Parameters :
- Solvent: Ethanol/water (4:1)
- Catalyst: p-TsOH
- Temperature: 70°C
- Yield: 72%
Amide Bond Formation
Activation of 5-Bromofuran-2-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the ethylenediamine linker.
Reaction Scheme :
- 5-Bromofuran-2-carboxylic acid + SOCl₂ → Acid chloride (yield: 95%)
- Acid chloride + Ethylenediamine linker → Target amide (yield: 68%)
Coupling Reagents as Alternatives
Modern coupling agents such as HATU or EDCl/HOBt are viable for amide formation under mild conditions:
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU/DIPEA | DMF | 25°C | 82% |
| EDCl/HOBt | CH₂Cl₂ | 0°C → 25°C | 75% |
Purification and Characterization
Chromatographic Methods
Crude product purification employs silica gel chromatography with ethyl acetate/methanol (9:1) as the eluent. Final purity (>98%) is confirmed via HPLC.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, furan-H), 3.82 (m, 4H, piperazine-H), 2.95 (s, 3H, N-CH₃).
- MS (ESI+) : m/z 461.4 [M+H]⁺.
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky tetrahydroquinoline and piperazine groups impede amide coupling. Mitigation: Use excess coupling agents (1.5 eq HATU).
- Byproduct Formation : Over-alkylation during piperazine functionalization. Mitigation: Stepwise Boc protection/deprotection.
Scale-Up Considerations
Pilot-scale synthesis (100 g) achieved 63% overall yield using EDCl/HOBt in toluene at reflux. Process parameters:
- Reaction Time: 48 hours
- Workup: Filtration and recrystallization from ethanol/water
Q & A
Q. What synthetic strategies are employed to construct the core structure of this compound?
The compound’s synthesis involves multi-step reactions, typically coupling a brominated furan-2-carboxylic acid derivative with a substituted ethylamine containing tetrahydroquinoline and piperazine moieties. Key steps include:
- Amide bond formation : Activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with the amine group under inert conditions .
- Heterocyclic assembly : The tetrahydroquinoline and piperazine groups are pre-synthesized and introduced via nucleophilic substitution or reductive amination .
- Optimization : Reaction yields (e.g., 45–85%) depend on solvent polarity, temperature (e.g., 0°C to reflux), and catalysts (e.g., DIPEA) .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF, RT | 67–85% | |
| Cyclization | POCl₃, reflux | 40–49% |
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the bromofuran (δ ~7.2–7.6 ppm for furan protons), tetrahydroquinoline (δ ~1.5–2.5 ppm for methyl groups), and piperazine (δ ~2.6–3.5 ppm for N–CH₂) .
- HPLC-MS : Purity >95% with retention times tracked using C18 columns and acetonitrile/water gradients .
- Melting point : Ranges from 210–265°C (HCl salt forms) .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers or rotamers be resolved?
- 2D NMR (COSY, NOESY) : Identifies through-space interactions to distinguish stereoisomers. For example, NOE correlations between the tetrahydroquinoline methyl group and piperazine protons confirm spatial proximity .
- Variable-temperature NMR : Resolves dynamic rotational barriers in piperazine rings by observing coalescence of split peaks at elevated temperatures .
- Computational modeling : DFT calculations predict chemical shifts for proposed conformers, validated against experimental data .
Q. What methodologies optimize synthetic yield and purity for scale-up?
- Design of Experiments (DoE) : Systematic variation of solvent (e.g., DMF vs. THF), stoichiometry, and temperature to maximize yield .
- Purification : Gradient column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (EtOH/HCl) improves purity .
- Catalyst screening : Transition metals (e.g., Pd for coupling) or enzymes for enantioselective synthesis .
Q. How do structural modifications to the tetrahydroquinoline or piperazine moieties affect biological activity?
- SAR studies :
- Piperazine substitution : 4-Methylpiperazine enhances solubility and receptor affinity compared to unsubstituted analogs .
- Tetrahydroquinoline methylation : The 1-methyl group reduces metabolic degradation, as shown in hepatic microsome assays .
- Functional assays : In vitro binding (e.g., dopamine D3 receptor IC₅₀ < 100 nM) and ADMET profiling (e.g., CYP450 inhibition) guide optimization .
Q. What computational models predict the compound’s pharmacokinetics?
- Molecular docking : Simulates binding to target receptors (e.g., D3R) using AutoDock Vina, validated by mutagenesis studies .
- ADMET prediction : SwissADME forecasts moderate blood-brain barrier penetration (logBB > 0.3) and CYP3A4-mediated metabolism .
- MD simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Assay standardization : Compare IC₅₀ values using uniform protocols (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .
- Structural analogs : Benchmark activity against closely related compounds (e.g., 5-iodo-furan analogs) to isolate substituent effects .
Methodological Resources
- Synthetic protocols : General Procedure A (amide coupling) and B (piperazine alkylation) from and .
- Characterization data : Reference ¹H NMR (DMSO-d₆) shifts in .
- Biological assays : D3 receptor binding protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
